Cas no 68841-06-5 (2-(4-methoxybenzyl)azepane)

2-(4-methoxybenzyl)azepane structure
2-(4-methoxybenzyl)azepane structure
Product Name:2-(4-methoxybenzyl)azepane
CAS No:68841-06-5
MF:C14H21NO
MW:219.322643995285
CID:972257
PubChem ID:4030389
Update Time:2025-04-19

2-(4-methoxybenzyl)azepane Chemical and Physical Properties

Names and Identifiers

    • HEXAHYDRO-2-[(4-METHOXYLPHENYL)METHYL]-1H-AZEPINE
    • 2-[(4-methoxyphenyl)methyl]azepane
    • 2-(4-methoxybenzyl)azepane
    • 2-(4-Methoxybenzyl)-perhydroazepin
    • 2-(4-methoxybenzyl)perhydroazepine
    • AC1N1HCZ
    • AG-G-66298
    • BBL021360
    • CTK5C8527
    • 68841-06-5
    • AKOS005638812
    • DTXSID90398640
    • SCHEMBL11486260
    • STK894072
    • Inchi: 1S/C14H21NO/c1-16-14-8-6-12(7-9-14)11-13-5-3-2-4-10-15-13/h6-9,13,15H,2-5,10-11H2,1H3
    • InChI Key: MYFZIZZWGXOIOK-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)CC1CCCCCN1

Computed Properties

  • Exact Mass: 219.162314293g/mol
  • Monoisotopic Mass: 219.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 21.3Ų

2-(4-methoxybenzyl)azepane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M266758-10mg
2-(4-methoxybenzyl)azepane
68841-06-5
10mg
$ 50.00 2022-06-04
TRC
M266758-50mg
2-(4-methoxybenzyl)azepane
68841-06-5
50mg
$ 185.00 2022-06-04
TRC
M266758-100mg
2-(4-methoxybenzyl)azepane
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100mg
$ 275.00 2022-06-04
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